molecular formula C14H11ClO3 B6399553 4-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1237140-29-2

4-(2-Chlorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6399553
CAS RN: 1237140-29-2
M. Wt: 262.69 g/mol
InChI Key: OFBUCLWCTKCTRW-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-methoxybenzoic acid, or 4-CMA, is a synthetic compound that has a variety of applications in scientific and medical research. It has been used as a reagent in organic synthesis and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

4-CMA is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of cyclooxygenase (COX) enzymes, and as a tool for studying biochemical and physiological processes. It has also been used to study the effects of environmental stressors on plants, and to study the effects of drugs on the body.

Mechanism of Action

4-CMA is a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the production of pro-inflammatory mediators. This mechanism of action has been studied extensively and has been found to be effective in reducing inflammation.
Biochemical and Physiological Effects
4-CMA has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the production of pro-inflammatory mediators, and reduce the activity of COX enzymes. It has also been found to reduce the production of nitric oxide, a molecule that has been linked to various diseases. Additionally, 4-CMA has been found to reduce the production of reactive oxygen species, which are linked to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

The use of 4-CMA in laboratory experiments has both advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available reagent. Additionally, it is relatively easy to synthesize, with yields of up to 99%. However, there are also some limitations. For example, 4-CMA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects in different experimental settings.

Future Directions

There are a number of potential future directions for 4-CMA research. One potential direction is to further explore its mechanism of action and develop more effective inhibitors of COX enzymes. Additionally, further research could be done to explore the effects of 4-CMA on other biochemical and physiological processes. Finally, further research could be done to explore the potential therapeutic applications of 4-CMA, such as the treatment of inflammation and oxidative stress.

Synthesis Methods

4-CMA can be synthesized using a two-step method. The first step involves the reaction of 2-chlorophenol with acetic anhydride in the presence of pyridine to form 4-(2-chlorophenyl)-2-acetoxybenzoic acid (4-CAA). In the second step, 4-CAA is treated with sodium methoxide to form 4-CMA. This method has been found to be efficient and cost-effective, with yields of up to 99%.

properties

IUPAC Name

4-(2-chlorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-9(6-7-11(13)14(16)17)10-4-2-3-5-12(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBUCLWCTKCTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689537
Record name 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237140-29-2
Record name 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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